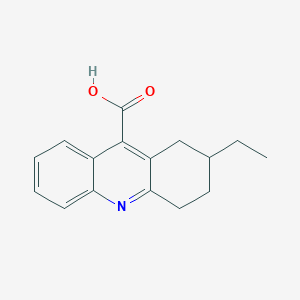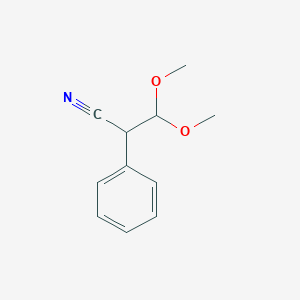
3,3-Dimethoxy-2-phenylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethoxy-2-phenylpropanenitrile is a chemical compound with the molecular formula C11H13NO2 . It is used in research and has been offered by various chemical suppliers .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3-Dimethoxy-2-phenylpropanenitrile are not fully detailed in the search results. The molecular weight is reported to be 191.23 .Aplicaciones Científicas De Investigación
Photophysical Effects of Metal-Carbon Bonds
Research has delved into the photophysical effects of metal-carbon σ bonds in ortho-metalated complexes of iridium(III) and rhodium(III), highlighting the role of 2-phenylpyridine and benzo(h)quinoline ligands. These studies reveal how these ligands, akin in structure to "3,3-Dimethoxy-2-phenylpropanenitrile," impact the energy of ligand field excited states and induce lower energy charge-transfer transitions in their complexes. This suggests potential applications in developing novel photophysical materials or sensors (S. Sprouse et al., 1984).
Synthesis and Catalytic Applications
Another study emphasizes the simplicity and efficiency of an iron catalyst for terminal alkene epoxidation, using peracetic acid as the oxidant. The findings could be extrapolated to the synthesis and functionalization of compounds like "3,3-Dimethoxy-2-phenylpropanenitrile," demonstrating its potential utility in organic synthesis and industrial chemistry (G. Dubois et al., 2003).
Advanced Material Research
Further investigations into the facile synthesis, crystal structures, and high-spin cationic states of all-para-brominated oligo(N-phenyl-m-aniline)s propose applications in designing novel electronic materials. These studies provide insights into the redox properties and structural versatility of related compounds, suggesting "3,3-Dimethoxy-2-phenylpropanenitrile" could find applications in electronic and spintronic devices (A. Ito et al., 2002).
Propiedades
IUPAC Name |
3,3-dimethoxy-2-phenylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-13-11(14-2)10(8-12)9-6-4-3-5-7-9/h3-7,10-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHZXVNDZYVOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C#N)C1=CC=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethoxy-2-phenylpropanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

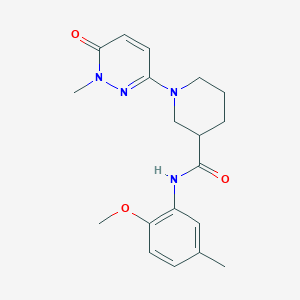
![N-([2,2'-bifuran]-5-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2843140.png)
![N-{3-methyl-4-[(propan-2-yl)carbamoyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2843141.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2843144.png)
![3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B2843145.png)
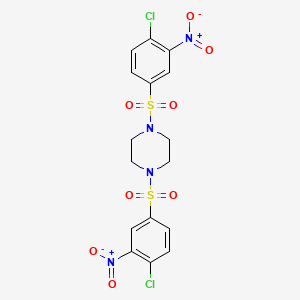

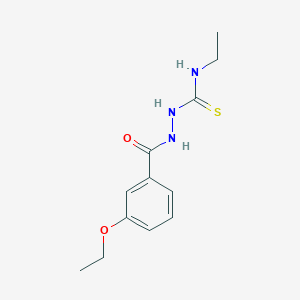
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2843150.png)
![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2843153.png)
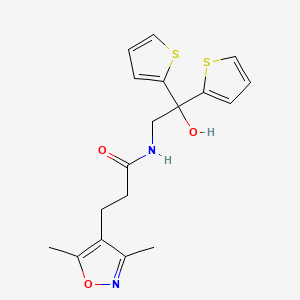

![1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B2843157.png)
